molecular formula C16H16N2O4 B4032718 N-(2-methoxy-5-nitrophenyl)-2-phenylpropanamide

N-(2-methoxy-5-nitrophenyl)-2-phenylpropanamide

Cat. No.: B4032718
M. Wt: 300.31 g/mol
InChI Key: BJPGMFNKWVKACT-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-phenylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group, a nitro group, and a phenyl group attached to a propanamide backbone

Scientific Research Applications

Chemistry: N-(2-methoxy-5-nitrophenyl)-2-phenylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the development of probes for studying enzyme activities.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-nitrophenyl)-2-phenylpropanamide typically involves the following steps:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce the nitro group at the 5-position, forming 2-methoxy-5-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated with 2-phenylpropanoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired amide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(2-methoxy-5-nitrophenyl)-2-phenylpropanamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halides, amines, appropriate solvents (e.g., dichloromethane).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Reduction: N-(2-methoxy-5-aminophenyl)-2-phenylpropanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-phenylpropanoic acid and 2-methoxy-5-nitroaniline.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and phenyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

  • N-(2-methoxy-5-nitrophenyl)acetamide
  • N-(2-methoxy-5-nitrophenyl)-2-furamide
  • N-(2-methoxy-5-nitrophenyl)-2-methylpropanamide

Comparison: N-(2-methoxy-5-nitrophenyl)-2-phenylpropanamide is unique due to the presence of the phenyl group attached to the propanamide backbone, which enhances its hydrophobicity and potential interactions with hydrophobic pockets in biological targets. This distinguishes it from similar compounds that may lack the phenyl group or have different substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11(12-6-4-3-5-7-12)16(19)17-14-10-13(18(20)21)8-9-15(14)22-2/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPGMFNKWVKACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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